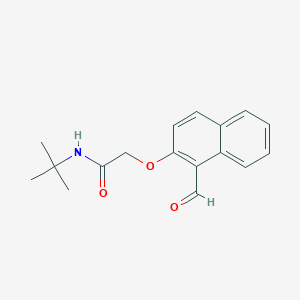
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a tert-butyl group, a naphthalene ring with a formyl substituent, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 1-formylnaphthalene, is prepared through formylation of naphthalene using reagents such as formic acid and acetic anhydride.
Introduction of the tert-Butyl Group: tert-Butylamine is reacted with the naphthalene derivative under controlled conditions to form the tert-butyl-substituted intermediate.
Acetamide Formation: The intermediate is then reacted with acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-(tert-Butyl)-2-((1-carboxynaphthalen-2-yl)oxy)acetamide.
Reduction: N-(tert-Butyl)-2-((1-hydroxynaphthalen-2-yl)oxy)acetamide.
Substitution: Various N-(tert-Butyl)-2-((1-substituted-naphthalen-2-yl)oxy)acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-2-((1-hydroxynaphthalen-2-yl)oxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-(tert-Butyl)-2-((1-carboxynaphthalen-2-yl)oxy)acetamide: Similar structure but with a carboxyl group instead of a formyl group.
N-(tert-Butyl)-2-((1-methylnaphthalen-2-yl)oxy)acetamide: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide is unique due to the presence of the formyl group, which can undergo specific chemical reactions and interactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-tert-butyl-2-(1-formylnaphthalen-2-yl)oxyacetamide |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)18-16(20)11-21-15-9-8-12-6-4-5-7-13(12)14(15)10-19/h4-10H,11H2,1-3H3,(H,18,20) |
InChI Key |
VFDBBCYKOKWFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C2=CC=CC=C2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


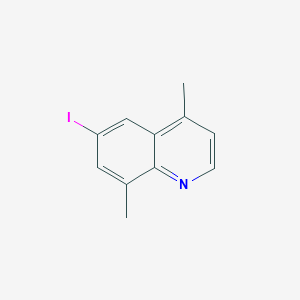

![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)

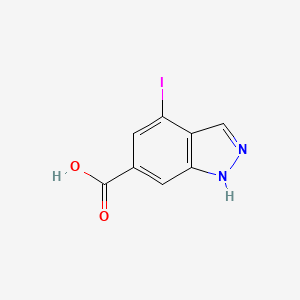
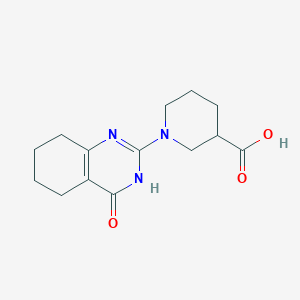

![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)
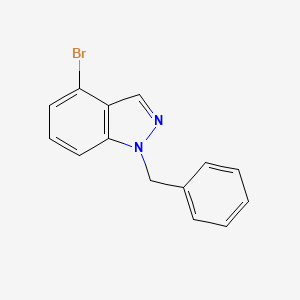
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)

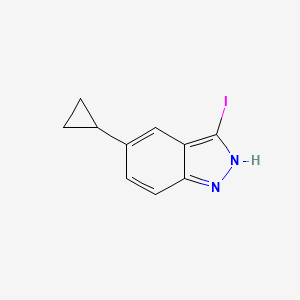
![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)
![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)
